1-(1-Methylpyrrolidin-2-yl)propan-2-ol
Overview
Description
1-(1-Methylpyrrolidin-2-yl)propan-2-ol is a chemical compound with the molecular formula C8H17NO It is characterized by a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpyrrolidin-2-yl)propan-2-ol typically involves the reaction of 1-methylpyrrolidine with propanal in the presence of a reducing agent. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent such as dichloromethane or ethyl acetate under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(1-Methylpyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
1-(1-Methylpyrrolidin-2-yl)propan-2-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-(1-Methylpyrrolidin-2-yl)propan-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. Additionally, the hydroxyl group can participate in various biochemical pathways, potentially affecting enzyme function and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Methylpyrrolidin-2-yl)propan-1-ol
- 2-(Hydroxymethyl)pyrrolidine
- Pyrrolidine-2-one
Uniqueness
1-(1-Methylpyrrolidin-2-yl)propan-2-ol is unique due to its specific structural features, including the position of the hydroxyl group and the methyl substitution on the pyrrolidine ring. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
1-(1-methylpyrrolidin-2-yl)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWMYODFAUAJKIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCN1C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964292 | |
Record name | 1-(1-Methylpyrrolidin-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-47-9 | |
Record name | HYGROLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1-Methylpyrrolidin-2-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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